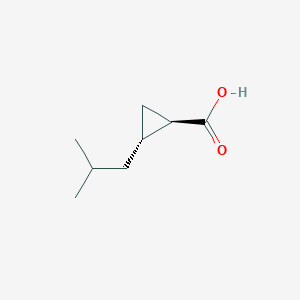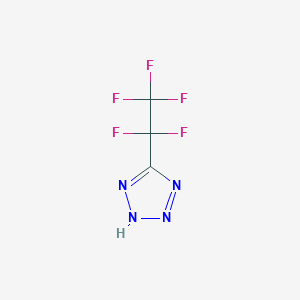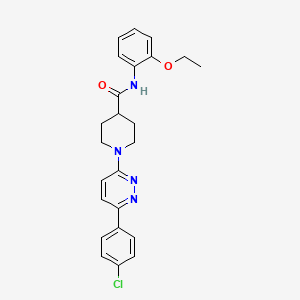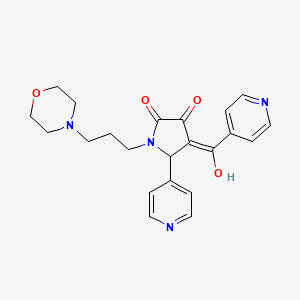![molecular formula C21H23N3O6S B2507818 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide CAS No. 302807-18-7](/img/structure/B2507818.png)
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide is a chemical entity that appears to be designed for biological activity, given the presence of a sulfamoyl group and a methoxyphenoxy moiety. These structural features are reminiscent of compounds that have been studied for their potential therapeutic effects, such as the inhibition of steroid sulfatase (STS) in the treatment of breast cancer and the modulation of electronic and stereochemical properties for various biological activities .
Synthesis Analysis
The synthesis of similar sulfamoylated compounds has been reported in the context of developing potent STS inhibitors. These compounds are typically synthesized by appending various substituents to a phenolic core structure, followed by sulfamoylation . The synthesis process often involves multiple steps, including the protection of functional groups, coupling reactions, and purification techniques. The exact synthetic route for this compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of compounds with sulfamoyl and methoxyphenoxy groups has been studied using various analytical techniques, including 1H NMR spectroscopy and X-ray diffraction analysis . These studies reveal the existence of diastereomers and conformers, which can significantly influence the biological activity of the compounds. The presence of intramolecular hydrogen bonds and the influence of electronic interactions on the stability of different conformers are also important considerations in the molecular structure analysis .
Chemical Reactions Analysis
The chemical reactivity of sulfamoylated compounds can involve interactions with biological targets such as enzymes. For instance, the inhibition of STS by sulfamoylated phenol derivatives is a result of the compound's ability to interact with the active site of the enzyme, leading to a decrease in the enzyme's activity . Additionally, the metabolic fate of related compounds has been studied, revealing various pathways such as hydroxylation, N-demethylation, O-methylation, and conjugation . These metabolic reactions can significantly alter the pharmacokinetic profile and efficacy of the drug.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoylated compounds are influenced by their molecular structure. The electronic properties, such as dipole moments and charge distribution, can affect solubility and membrane permeability . The presence of different functional groups also impacts the compound's acidity, basicity, and hydrogen bonding capacity, which are critical for its interaction with biological molecules and enzymes . The stereochemistry of the compound can lead to different pharmacological effects and metabolic pathways, as observed in the metabolic fate of related sulfamide compounds .
科学的研究の応用
Biological Activities and Metal Complex Formation
Sulfonamide-derived compounds, including structures related to N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide, have been synthesized and characterized for their biological activities and ability to form metal complexes. A study by Chohan and Shad (2011) reported the synthesis of such compounds and their metal complexes, revealing moderate to significant antibacterial activity and good antifungal activity (Chohan & Shad, 2011).
Photodynamic Therapy Applications
A recent study focused on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures related to the compound . This research, led by Pişkin, Canpolat, and Öztürk (2020), explored the photophysical and photochemical properties of these compounds, highlighting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Antimicrobial Activities
Another aspect of the compound's applications includes its potential antimicrobial activities. Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share a structural resemblance to this compound. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard antimicrobial agents (Helal et al., 2013).
特性
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-13-14(2)23-30-21(13)24-31(26,27)19-11-5-16(6-12-19)22-20(25)15(3)29-18-9-7-17(28-4)8-10-18/h5-12,15,24H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZAPOCBMJVKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2507741.png)
![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)

![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)



![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)
